molecular formula C14H13FN2O2 B3846331 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea CAS No. 107676-55-1

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B3846331
CAS No.: 107676-55-1
M. Wt: 260.26 g/mol
InChI Key: TYFLHNPOKOIZSJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea can be synthesized through a reaction between 4-fluoroaniline and 4-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    1-(4-Methoxyphenyl)-3-phenylurea: Lacks the fluorine atom, which may influence its binding affinity and selectivity.

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea: The chlorine atom may impart different electronic and steric effects compared to the fluorine atom.

The uniqueness of this compound lies in the combination of the fluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFLHNPOKOIZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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